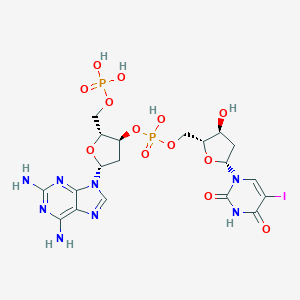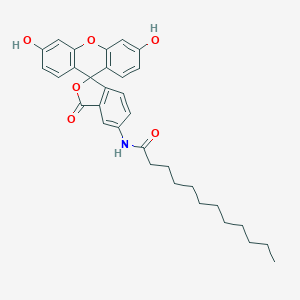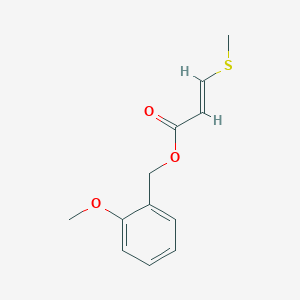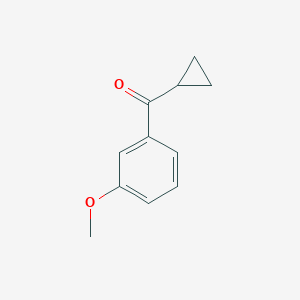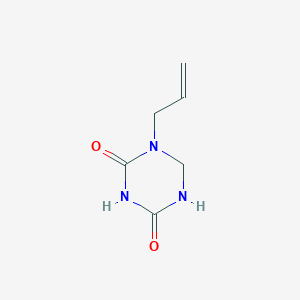
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine, commonly known as 4-CPA, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive substance that affects the central nervous system and has stimulant properties. The chemical structure of 4-CPA is similar to other amphetamines, such as methamphetamine and MDMA. However, 4-CPA has a unique chemical structure that makes it an interesting compound for scientific research.
Mechanism Of Action
The exact mechanism of action of 4-CPA is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation.
Biochemical And Physiological Effects
The use of 4-CPA has been shown to have several biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Additionally, 4-CPA has been shown to increase alertness, focus, and mood.
Advantages And Limitations For Lab Experiments
One advantage of using 4-CPA in lab experiments is its unique chemical structure, which allows researchers to investigate its effects on the central nervous system. Additionally, 4-CPA has been shown to have a relatively low toxicity profile, making it a safer alternative to other amphetamines. However, one limitation of using 4-CPA in lab experiments is its potential for abuse and addiction. Therefore, researchers must take precautions to ensure the safe handling and storage of this compound.
Future Directions
There are several future directions for research on 4-CPA. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-CPA has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases, such as multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of 4-CPA and its potential therapeutic uses.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine, or 4-CPA, is a synthetic compound that has been the subject of several scientific studies. Its unique chemical structure and potential therapeutic properties make it an interesting compound for research. However, caution must be taken when handling and storing this compound due to its potential for abuse and addiction. Future research on 4-CPA could lead to the development of new treatments for a variety of neurological and inflammatory diseases.
Synthesis Methods
The synthesis of 4-CPA involves several steps, including the reaction of benzaldehyde with nitroethane to form nitrostyrene, reduction of nitrostyrene to form amphetamine, and finally, the introduction of a chlorine atom to the phenyl ring to form 4-CPA. The synthesis of 4-CPA requires specialized equipment and knowledge of organic chemistry.
Scientific Research Applications
4-CPA has been the subject of several scientific studies due to its potential therapeutic properties. It has been investigated for its use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, 4-CPA has been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
properties
CAS RN |
100427-87-0 |
|---|---|
Product Name |
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine |
Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C17H20ClN/c1-19(2)17(15-6-4-3-5-7-15)13-10-14-8-11-16(18)12-9-14/h3-9,11-12,17H,10,13H2,1-2H3 |
InChI Key |
PQPNFWBVAGASKB-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
synonyms |
YS-22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



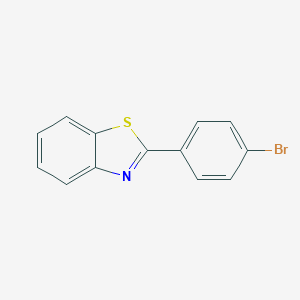
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)
